{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803600-25-0
VCID: VC2895226
InChI: InChI=1S/C8H10N4.2ClH/c1-12-7-5-10-3-2-6(7)11-8(12)4-9;;/h2-3,5H,4,9H2,1H3;2*1H
SMILES: CN1C2=C(C=CN=C2)N=C1CN.Cl.Cl
Molecular Formula: C8H12Cl2N4
Molecular Weight: 235.11 g/mol

{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride

CAS No.: 1803600-25-0

Cat. No.: VC2895226

Molecular Formula: C8H12Cl2N4

Molecular Weight: 235.11 g/mol

* For research use only. Not for human or veterinary use.

{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride - 1803600-25-0

Specification

CAS No. 1803600-25-0
Molecular Formula C8H12Cl2N4
Molecular Weight 235.11 g/mol
IUPAC Name (3-methylimidazo[4,5-c]pyridin-2-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C8H10N4.2ClH/c1-12-7-5-10-3-2-6(7)11-8(12)4-9;;/h2-3,5H,4,9H2,1H3;2*1H
Standard InChI Key KWAPBEQUAPMRDK-UHFFFAOYSA-N
SMILES CN1C2=C(C=CN=C2)N=C1CN.Cl.Cl
Canonical SMILES CN1C2=C(C=CN=C2)N=C1CN.Cl.Cl

Introduction

Structural Characteristics and Properties

Chemical Identity and Nomenclature

{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride represents a specific chemical entity with distinct structural features. The core structure is an imidazo[4,5-c]pyridine scaffold, consisting of an imidazole ring fused to a pyridine ring in a specific orientation denoted by the [4,5-c] designation. The compound incorporates three key structural components beyond this core scaffold:

  • A methyl group attached to the nitrogen at position 3 of the imidazole ring (3-methyl)

  • An aminomethyl group (methanamine) at position 2 of the imidazole ring

  • Two hydrochloride counterions, making it a dihydrochloride salt

The search results provide information about structurally related compounds, including {3-methyl-3h-imidazo[4,5-b]pyridin-2-yl}methanamine, which differs in the fusion pattern of the rings ([4,5-b] versus [4,5-c]) . Other related compounds include (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride and its dihydrochloride salt, both of which lack the N3-methyl group present in our target compound .

The systematic naming follows standard chemical nomenclature principles for heterocyclic compounds, with each component reflecting specific structural features of the molecule.

Spectral and Analytical Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺163.09783131.5
[M+Na]⁺185.07977145.0
[M+NH₄]⁺180.12437139.7
[M+K]⁺201.05371140.6
[M-H]⁻161.08327132.9
[M+Na-2H]⁻183.06522138.4
[M]⁺162.09000133.7
[M]⁻162.09110133.7

This data provides insight into potential mass spectrometric behavior of the target compound, though exact values would differ due to structural variations and the presence of two hydrochloride counterions.

For the related compound (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride, structural identifiers are available including:

  • InChI: InChI=1S/C7H8N4.ClH/c8-3-7-10-5-1-2-9-4-6(5)11-7;/h1-2,4H,3,8H2,(H,10,11);1H

  • SMILES: C1=CN=CC2=C1N=C(N2)CN.Cl

These identifiers help establish the structural framework of related compounds, though specific spectral characteristics of {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride would require direct experimental determination.

Structure-Property Relationships

Impact of Structural Features

The specific arrangement of functional groups in {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride would influence its physicochemical properties in several ways:

  • The [4,5-c] fusion pattern of the imidazopyridine scaffold creates a specific electronic distribution that differs from the [4,5-b] isomer mentioned in the search results

  • The N3-methyl substituent would alter the electronic character of the imidazole ring, potentially affecting properties such as basicity, tautomerization, and hydrogen bonding capabilities

  • The aminomethyl group at position 2 introduces a flexible side chain with a basic nitrogen center, contributing to the compound's hydrogen bonding profile

  • The dihydrochloride salt form neutralizes basic centers, enhancing water solubility while potentially altering crystal packing and physical properties

Understanding these structure-property relationships would require direct experimental comparison with structurally related compounds, such as those mentioned in the search results.

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